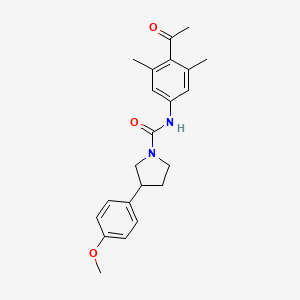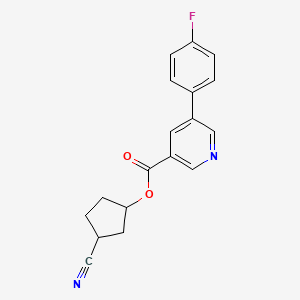
N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide, also known as JNJ-42153605, is a small molecule drug that has been developed for the treatment of cognitive impairments associated with schizophrenia and Alzheimer's disease. This drug belongs to the class of compounds known as positive allosteric modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR).
Mecanismo De Acción
N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a positive allosteric modulator of the α7 nAChR. The α7 nAChR is a ligand-gated ion channel that is widely expressed in the brain and is involved in various functions, including learning and memory. N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide enhances the activity of the α7 nAChR by binding to a site on the receptor that is distinct from the acetylcholine binding site.
Biochemical and Physiological Effects:
N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. The drug has also been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and glutamate in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has several advantages for use in laboratory experiments. The drug has a high affinity for the α7 nAChR and is highly selective for this receptor. Additionally, N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, the drug has some limitations, including low solubility in water and potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide. One area of interest is the development of more potent and selective positive allosteric modulators of the α7 nAChR. Another area of interest is the investigation of the therapeutic potential of N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide in other cognitive disorders, such as attention deficit hyperactivity disorder (ADHD) and traumatic brain injury (TBI). Finally, there is a need for further investigation into the safety and tolerability of N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide in humans.
Métodos De Síntesis
The synthesis of N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has been described in a patent application by Janssen Pharmaceutica. The synthesis involves the reaction of 4-acetyl-3,5-dimethylphenylamine with 4-methoxybenzaldehyde in the presence of a base to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to obtain the pyrrolidine derivative.
Aplicaciones Científicas De Investigación
N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of cognitive impairments associated with schizophrenia and Alzheimer's disease. The drug has been shown to improve cognitive function in animal models of these diseases.
Propiedades
IUPAC Name |
N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-14-11-19(12-15(2)21(14)16(3)25)23-22(26)24-10-9-18(13-24)17-5-7-20(27-4)8-6-17/h5-8,11-12,18H,9-10,13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVRGEIZPBJZBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)C)NC(=O)N2CCC(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,5-Difluoro-4-hydroxyphenyl)-[4-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7435010.png)
![(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(5-hydroxypyridin-2-yl)methanone](/img/structure/B7435012.png)
![[(3aR,7aS)-3a,7a-bis(hydroxymethyl)-1,3,4,5,6,7-hexahydroisoindol-2-yl]-(2,3-difluoro-4-hydroxyphenyl)methanone](/img/structure/B7435019.png)

![4-methoxy-N-[1-[5-(trifluoromethyl)-1H-imidazol-2-yl]ethyl]pyrimidin-2-amine](/img/structure/B7435037.png)
![1-[3-(Hydroxymethyl)cyclobutyl]-3-[5-(trifluoromethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7435040.png)
![1-[[3-(2-hydroxypropan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-3-(3-propanoylphenyl)urea](/img/structure/B7435041.png)
![4-oxo-N-(3-propanoylphenyl)-2,3,6,7,9,9a-hexahydropyrimido[2,1-c][1,4]oxazine-1-carboxamide](/img/structure/B7435044.png)


![2-fluoro-1-methyl-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrrolidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7435072.png)
![[1-(2-fluorophenyl)pyrazol-3-yl]methyl 5-fluoro-1H-indole-2-carboxylate](/img/structure/B7435087.png)
![1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B7435095.png)
![[4-[5-(Difluoromethyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7435101.png)